molecular formula C10H11BrClN3 B11836354 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B11836354
M. Wt: 288.57 g/mol
InChI Key: GICOLGZOYJASIP-UHFFFAOYSA-N
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Description

6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound with the molecular formula C10H11BrClN3. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of scientific research .

Preparation Methods

The synthesis of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.

Scientific Research Applications

6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11BrClN3

Molecular Weight

288.57 g/mol

IUPAC Name

6-bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride

InChI

InChI=1S/C10H10BrN3.ClH/c1-10(4-5-10)9-13-12-8-3-2-7(11)6-14(8)9;/h2-3,6H,4-5H2,1H3;1H

InChI Key

GICOLGZOYJASIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NN=C3N2C=C(C=C3)Br.Cl

Origin of Product

United States

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